![molecular formula C14H19NO2 B12621404 Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- is a chemical compound with the molecular formula C14H19NO2. It is characterized by the presence of a cyclopropane ring attached to an amine group and a phenyl ring substituted with a 1,3-dioxepane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- typically involves the following steps:
Formation of the 1,3-dioxepane ring: This can be achieved through the reaction of diols with epoxides under acidic or basic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts alkylation reaction.
Cyclopropanation: The cyclopropane ring is formed by reacting an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Industrial Production Methods
Industrial production of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and amine group can interact with enzymes and receptors, potentially modulating their activity. The phenyl ring and 1,3-dioxepane moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Cyclopropanamine, 1-[3-(1,3-dioxolan-4-yl)phenyl]-
- Cyclopropanamine, 1-[3-(1,3-dioxan-5-yl)phenyl]-
- Cyclopropanamine, 1-[3-(1,3-dioxepan-6-yl)phenyl]-
Uniqueness
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- is unique due to the specific arrangement of its cyclopropane ring, amine group, and 1,3-dioxepane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-[3-(1,3-dioxepan-5-yl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H19NO2/c15-14(5-6-14)13-3-1-2-11(8-13)12-4-7-16-10-17-9-12/h1-3,8,12H,4-7,9-10,15H2 |
InChI 键 |
MOAUDQOGYBFAEA-UHFFFAOYSA-N |
规范 SMILES |
C1COCOCC1C2=CC(=CC=C2)C3(CC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


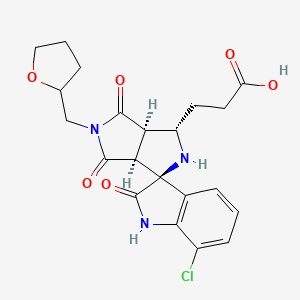
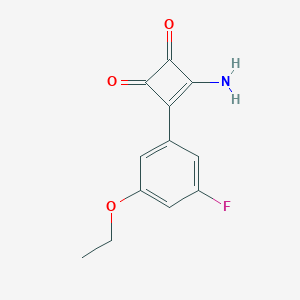
![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)
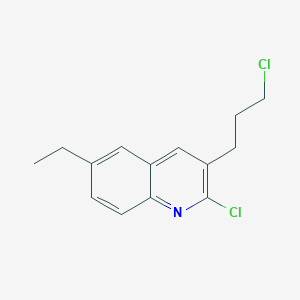
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12621338.png)
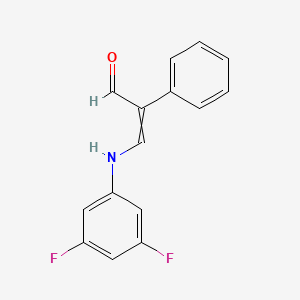
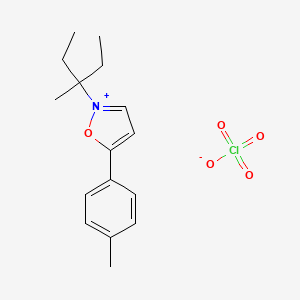
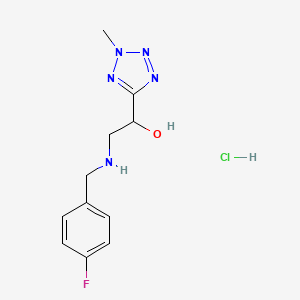
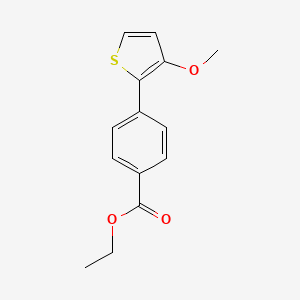

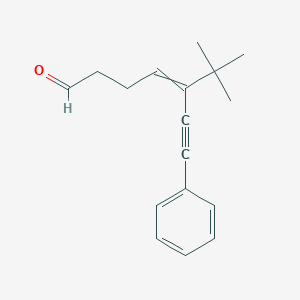
![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)
![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)
![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
